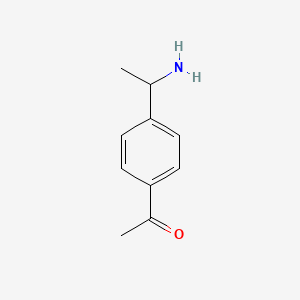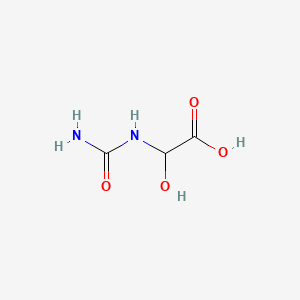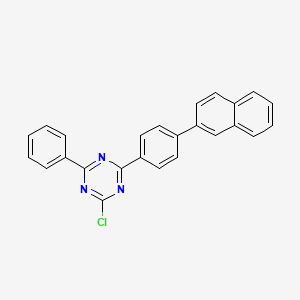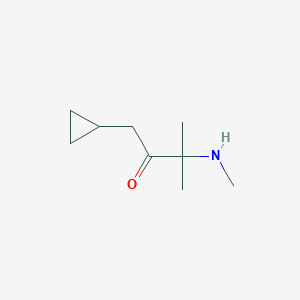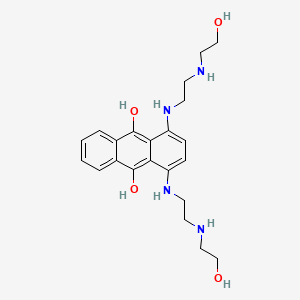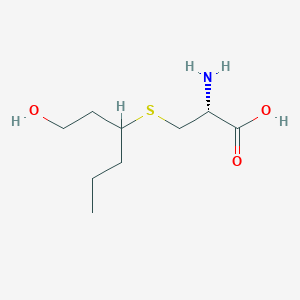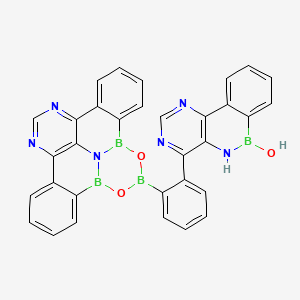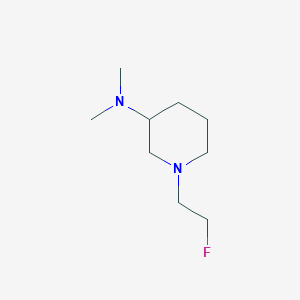
1-(2-Fluoroethyl)-N,N-dimethylpiperidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoroethyl)-N,N-dimethylpiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2-fluoroethyl group and the N,N-dimethyl substitution on the piperidine ring makes this compound unique. It is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(2-Fluoroethyl)-N,N-dimethylpiperidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Fluoroethylation: The introduction of the 2-fluoroethyl group is achieved through nucleophilic substitution reactions. For example, 2-fluoroethyl tosylate can be used as the fluoroethylating agent.
N,N-Dimethylation: The N,N-dimethylation of the piperidine ring can be carried out using formaldehyde and formic acid or other methylating agents under basic conditions.
Industrial production methods may involve continuous flow synthesis techniques to ensure high yields and purity .
Analyse Chemischer Reaktionen
1-(2-Fluoroethyl)-N,N-dimethylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields .
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoroethyl)-N,N-dimethylpiperidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Biological Studies: The compound is studied for its potential biological activities, including its interaction with neurotransmitter receptors.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoroethyl)-N,N-dimethylpiperidin-3-amine involves its interaction with molecular targets such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various pharmacological effects, including analgesic and anxiolytic properties .
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoroethyl)-N,N-dimethylpiperidin-3-amine can be compared with other piperidine derivatives, such as:
1-(2-Fluoroethyl)piperidine: Lacks the N,N-dimethyl substitution, resulting in different pharmacological properties.
N,N-Dimethylpiperidin-3-amine: Lacks the 2-fluoroethyl group, affecting its chemical reactivity and biological activity.
1-(2-Fluoroethyl)-N-methylpiperidin-3-amine: Contains only one methyl group, leading to variations in its interaction with molecular targets.
The unique combination of the 2-fluoroethyl group and N,N-dimethyl substitution in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H19FN2 |
|---|---|
Molekulargewicht |
174.26 g/mol |
IUPAC-Name |
1-(2-fluoroethyl)-N,N-dimethylpiperidin-3-amine |
InChI |
InChI=1S/C9H19FN2/c1-11(2)9-4-3-6-12(8-9)7-5-10/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
CDXCDLPKULUUJD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CCCN(C1)CCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



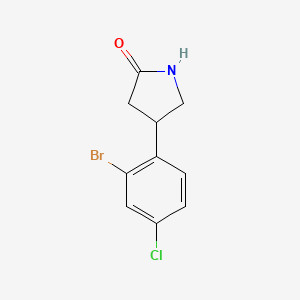
![3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro-](/img/structure/B13152498.png)
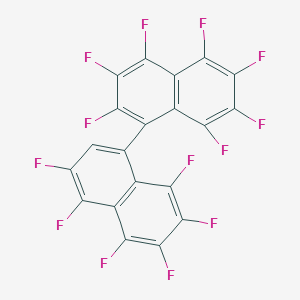

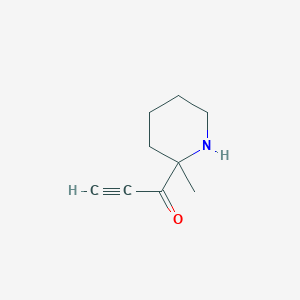
![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13152510.png)
